molecular formula C14H18O3S B13877840 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate

4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate

Cat. No.: B13877840
M. Wt: 266.36 g/mol
InChI Key: YXFFEQVOXFGCHD-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a 4,4-dimethylpent-2-ynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 4,4-dimethylpent-2-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4,4-Dimethylpent-2-yne+4-Methylbenzenesulfonyl chloride4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate\text{4,4-Dimethylpent-2-yne} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 4,4-Dimethylpent-2-yne+4-Methylbenzenesulfonyl chloride→4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of substituted sulfonates.

    Reduction: Formation of 4,4-dimethylpent-2-ene or 4,4-dimethylpentane.

    Oxidation: Formation of 4,4-dimethylpent-2-one or 4,4-dimethylpentanoic acid.

Scientific Research Applications

4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and alkyne groups. The sulfonate group can act as a leaving group in substitution reactions, while the alkyne moiety can participate in addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-2-yne: A precursor in the synthesis of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate.

    4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of sulfonate esters.

    This compound: The target compound itself.

Uniqueness

This compound is unique due to its combination of a sulfonate ester and an alkyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

4,4-dimethylpent-2-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-10-14(2,3)4/h6-9H,11H2,1-4H3

InChI Key

YXFFEQVOXFGCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#CC(C)(C)C

Origin of Product

United States

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